BENZYL (1H-1,3-BENZODIAZOL-2-YLSULFANYL)FORMATE
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Overview
Description
BENZYL (1H-1,3-BENZODIAZOL-2-YLSULFANYL)FORMATE is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that have a wide range of applications in various fields due to their unique chemical properties .
Preparation Methods
The synthesis of BENZYL (1H-1,3-BENZODIAZOL-2-YLSULFANYL)FORMATE typically involves the reaction of benzimidazole derivatives with benzyl formate under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
BENZYL (1H-1,3-BENZODIAZOL-2-YLSULFANYL)FORMATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole sulfoxides, while reduction may yield benzimidazole sulfides .
Scientific Research Applications
BENZYL (1H-1,3-BENZODIAZOL-2-YLSULFANYL)FORMATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BENZYL (1H-1,3-BENZODIAZOL-2-YLSULFANYL)FORMATE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. It may also interact with proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
BENZYL (1H-1,3-BENZODIAZOL-2-YLSULFANYL)FORMATE can be compared with other benzimidazole derivatives, such as:
2-Mercaptobenzimidazole: Known for its antioxidant properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
4,6-Dichloro-2-mercaptobenzimidazole: Known for its antimicrobial properties.
Properties
IUPAC Name |
benzyl 1H-benzimidazol-2-ylsulfanylformate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(19-10-11-6-2-1-3-7-11)20-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBYIVUQUFXOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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